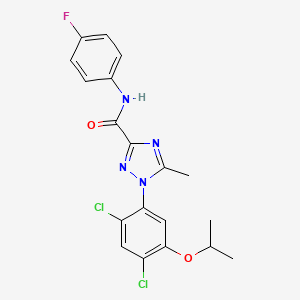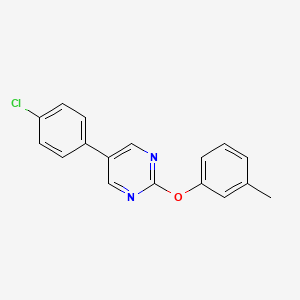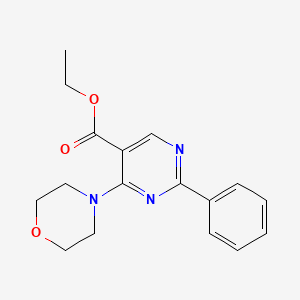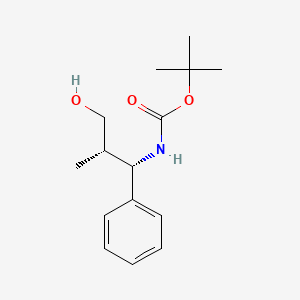![molecular formula C17H21NO2S2 B2778743 2-(benzylsulfanyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide CAS No. 2097892-68-5](/img/structure/B2778743.png)
2-(benzylsulfanyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzylsulfanyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide is a complex organic compound featuring a thiophene ring, a benzylsulfanyl group, and a hydroxypropylacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide typically involves multi-step organic reactions. One common approach includes:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the benzylsulfanyl group: This step often involves the nucleophilic substitution of a benzyl halide with a thiol group, forming the benzylsulfanyl moiety.
Attachment of the hydroxypropylacetamide group: This can be done through a series of reactions starting with the formation of an epoxide, followed by ring-opening with a suitable nucleophile, and finally acylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(benzylsulfanyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced to modify the functional groups, such as reducing the acetamide to an amine.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene oxides, while reduction of the acetamide group can produce amines .
Applications De Recherche Scientifique
2-(benzylsulfanyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s structural features make it a candidate for drug development, particularly for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: Thiophene derivatives are known for their electronic properties, making this compound useful in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: The compound can be used to study the interactions of thiophene-based molecules with biological targets, providing insights into their mechanisms of action.
Mécanisme D'action
The mechanism of action of 2-(benzylsulfanyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes and receptors, modulating their activity. The benzylsulfanyl group may enhance the compound’s binding affinity and specificity, while the hydroxypropylacetamide moiety can improve its solubility and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene derivatives: Compounds like 2-butylthiophene and 2-octylthiophene share the thiophene ring structure and exhibit similar biological activities.
Benzylsulfanyl compounds:
Uniqueness
2-(benzylsulfanyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Propriétés
IUPAC Name |
2-benzylsulfanyl-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S2/c1-17(20,9-15-7-8-21-11-15)13-18-16(19)12-22-10-14-5-3-2-4-6-14/h2-8,11,20H,9-10,12-13H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMAKDZKZYHZLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)CSCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 4-({[1-(oxan-4-yl)piperidin-4-yl]methyl}carbamoyl)benzoate](/img/structure/B2778661.png)

![2-((E)-2-((E)-2-chloro-3-((E)-2-(1,1,3-trimethyl-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B2778664.png)
![methyl 2-(2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2778665.png)
![2-(2,4-dichlorophenoxy)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)ethanone](/img/structure/B2778668.png)
![2-((5-((benzo[d]thiazol-2-ylthio)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2778669.png)
![1-[4-(diphenylmethyl)piperazin-1-yl]-3-(3-methylphenoxy)propan-2-ol](/img/structure/B2778670.png)

![N-(butan-2-yl)-3-(2-{[(4-ethylphenyl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide](/img/structure/B2778676.png)
![N-(furan-2-ylmethyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2778677.png)




